(E)-N'-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a dichlorobenzylidene moiety, and an ethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution or through coupling reactions.
Formation of the Carbohydrazide: The carbohydrazide moiety is synthesized by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with Dichlorobenzaldehyde: The final step involves the condensation of the carbohydrazide with 2,6-dichlorobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have explored its activity as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2,4-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(2,6-difluorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, (E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the dichlorobenzylidene and ethoxyphenyl groups. These structural features may influence its reactivity and biological activity, making it distinct in its class.
Conclusion
(E)-N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in various scientific fields. Its synthesis, reactivity, and potential applications in chemistry, biology, medicine, and industry highlight its versatility and importance. Further research into its properties and mechanisms of action could lead to new discoveries and applications.
Properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-2-27-18-9-4-3-6-12(18)16-10-17(24-23-16)19(26)25-22-11-13-14(20)7-5-8-15(13)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYRIPYUDABUNC-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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